molecular formula C6H8O B088355 2,3-Dimethylfuran CAS No. 14920-89-9

2,3-Dimethylfuran

Cat. No.: B088355
CAS No.: 14920-89-9
M. Wt: 96.13 g/mol
InChI Key: FJSKXQVRKZTKSI-UHFFFAOYSA-N
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Description

2,3-Dimethylfuran is an organic compound with the molecular formula C₆H₈O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the furan ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

2,3-Dimethylfuran is a methyl-substituted furan Furans are known to interact with various biological molecules due to their reactivity .

Mode of Action

It’s known that the gas-phase rate constant for the reaction of this compound with no3 radical was found to be (583 ± 046)×10-11 and with OH radical was (126 ± 04)×10-11 (in units of cm3 molecule-1 s-1) . This suggests that this compound may undergo reactions with radicals in biological systems, leading to various downstream effects.

Biochemical Pathways

For instance, 2,5-dimethylfuran, a related compound, has been studied for its unimolecular decomposition pathways, which include initial C–H bond fission, biradical ring opening, and H-atom and CH3-group transfers .

Pharmacokinetics

Its physical properties such as a boiling point of 42 °c/115 mmhg and a density of 091 g/mL at 25 °C suggest that it is a volatile and relatively non-polar compound , which could influence its absorption and distribution in biological systems.

Result of Action

Furans and their derivatives are known to have various biological effects, depending on their specific structures and the biological systems in which they are present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity with radicals suggests that its action could be influenced by the presence of various radical species in its environment . Additionally, its volatility suggests that it could be influenced by temperature and pressure conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylfuran can be synthesized through several methods. One common method involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This reaction can be catalyzed by various agents to yield this compound .

Another method involves the reaction of acetone with formaldehyde in the presence of sulfuric acid. This cyclization reaction produces this compound as a product .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of specific catalysts and controlled reaction conditions allows for efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylfuran undergoes various chemical reactions, including:

    Oxidation: It reacts with oxidizing agents such as nitric oxide radicals and hydroxyl radicals.

    Reduction: This compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

    Substitution: It can undergo substitution reactions where the methyl groups or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Nitric oxide radicals, hydroxyl radicals.

    Catalysts: Various catalysts can be used to facilitate the cyclization reactions during synthesis.

Major Products Formed

Scientific Research Applications

2,3-Dimethylfuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylfuran is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of two methyl groups at the second and third positions of the furan ring makes it distinct from other furan derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

2,3-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKXQVRKZTKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027759
Record name 2,3-Dimethylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-89-9, 28802-49-5
Record name Furan, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-Dimethylfuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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